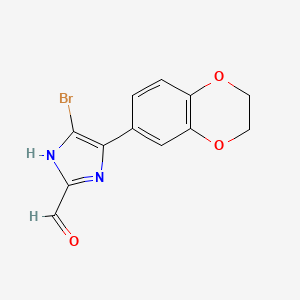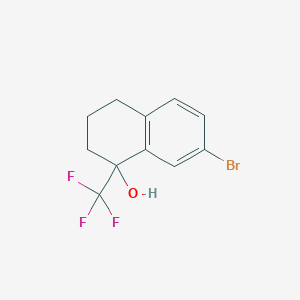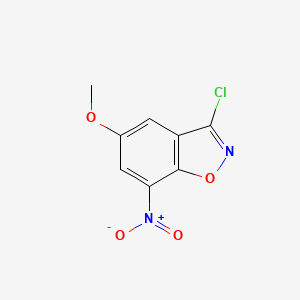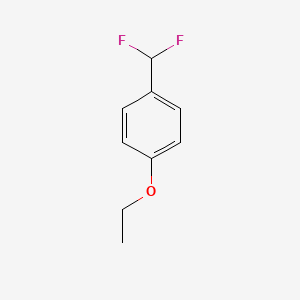
2,3-cis/Exo-pinanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,5S)-(+)-Pinanediol is a chiral diol derived from pinene, a naturally occurring compound found in pine trees. It is widely used in organic synthesis due to its unique stereochemistry and ability to form stable complexes with various reagents. This compound is particularly valuable in asymmetric synthesis, where it serves as a chiral auxiliary or ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1S,2S,3R,5S)-(+)-Pinanediol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of α-pinene. In this method, α-pinene is first treated with borane to form an organoborane intermediate, which is then oxidized using hydrogen peroxide to yield (1S,2S,3R,5S)-(+)-Pinanediol.
Industrial Production Methods
Industrial production of (1S,2S,3R,5S)-(+)-Pinanediol typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3R,5S)-(+)-Pinanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinanediol ketone.
Reduction: It can be reduced to form pinanediol alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions include pinanediol ketone, pinanediol alcohol, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1S,2S,3R,5S)-(+)-Pinanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and fragrances.
Mécanisme D'action
The mechanism of action of (1S,2S,3R,5S)-(+)-Pinanediol involves its ability to form stable complexes with various reagents, thereby influencing the stereochemistry of the reactions it participates in. Its molecular targets include enzymes and receptors that recognize its chiral structure, leading to specific interactions and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,3S,5R)-(-)-Pinanediol: A diastereomer of (1S,2S,3R,5S)-(+)-Pinanediol with different stereochemistry.
(1S,2S,3R,5S)-(+)-Isopinocampheylamine: A related compound with an amine functional group instead of hydroxyl groups.
(1S,2S,3R,5S)-(+)-Pinanediol ketone: An oxidized form of (1S,2S,3R,5S)-(+)-Pinanediol.
Uniqueness
(1S,2S,3R,5S)-(+)-Pinanediol is unique due to its specific stereochemistry, which makes it highly effective as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with a wide range of reagents further enhances its versatility in organic synthesis.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(2S,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8-,10+/m1/s1 |
Clé InChI |
MOILFCKRQFQVFS-VUMZSGCYSA-N |
SMILES isomérique |
C[C@]1([C@@H](CC2CC1C2(C)C)O)O |
SMILES canonique |
CC1(C2CC1C(C(C2)O)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)
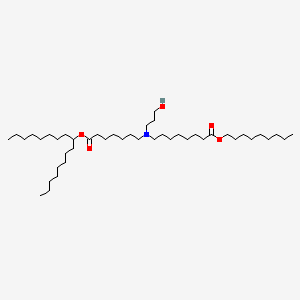
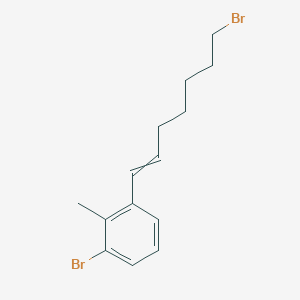

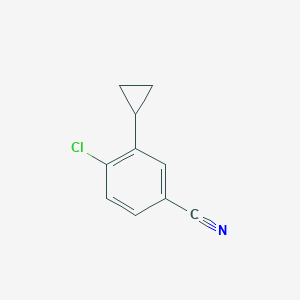
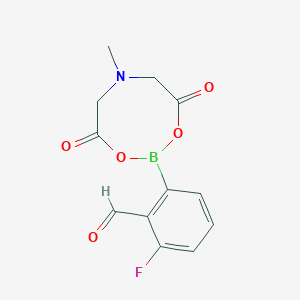
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
